

# Bicyclo[3.3.2]decane: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: *Bicyclo[3.3.2]decane*

Cat. No.: *B14743997*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Bicyclo[3.3.2]decane**, a saturated bicyclic hydrocarbon. This document details its chemical identifiers, physical properties, synthetic methodologies, spectroscopic characterization, and conformational analysis. The information is tailored for researchers and professionals in the fields of chemistry and drug development who are interested in the unique structural and chemical properties of this bicyclic system.

## Core Identifiers and Physical Properties

**Bicyclo[3.3.2]decane** is a bridged hydrocarbon with the chemical formula  $C_{10}H_{18}$ . Its structure consists of two fused cycloheptane rings sharing three carbon atoms. The CAS Registry Number for **Bicyclo[3.3.2]decane** is 283-50-1.

A summary of its key identifiers and physical properties is presented in the table below for easy reference.

Identifier	Value	Reference(s)
CAS Number	283-50-1	
IUPAC Name	bicyclo[3.3.2]decane	
Molecular Formula	C10H18	
Molecular Weight	138.25 g/mol	
PubChem CID	13074880	
InChI	InChI=1S/C10H18/c1-3-9-5-2-6-10(4-1)8-7-9/h9-10H,1-8H2	
InChIKey	WMRPOCDOMSNXCQ-UHFFFAOYSA-N	
Density	0.873 g/cm <sup>3</sup>	
Boiling Point	190.88 °C at 760 mmHg	
Flash Point	53.63 °C	

## Synthesis and Experimental Protocols

The synthesis of **Bicyclo[3.3.2]decane** is not as direct as some other bicyclic systems. A common and effective strategy involves the reduction of a ketone precursor, Bicyclo[3.3.2]decan-9-one.

### Synthesis of Bicyclo[3.3.2]decan-9-one

A potential synthetic route to the **bicyclo[3.3.2]decane** framework involves an intramolecular Michael-aldol type annulation. While a specific protocol for the parent ketone is not readily available, analogous syntheses of substituted bicyclo[3.3.1]nonane and **bicyclo[3.3.2]decane** systems have been described. These generally involve the reaction of a 1,3-dicarbonyl compound or its equivalent with an appropriate dialdehyde or its precursor under basic or acidic conditions.

### Wolff-Kishner Reduction of Bicyclo[3.3.2]decan-9-one

The most direct method to obtain **Bicyclo[3.3.2]decane** is through the deoxygenation of Bicyclo[3.3.2]decan-9-one. The Wolff-Kishner reduction is a classic and effective method for this transformation.

General Experimental Protocol (based on analogous reactions):

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, Bicyclo[3.3.2]decan-9-one is dissolved in a high-boiling point solvent such as diethylene glycol.
- **Reagent Addition:** An excess of hydrazine hydrate is added to the solution, followed by a strong base like potassium hydroxide or sodium metal.
- **Reaction Conditions:** The reaction mixture is heated to a high temperature (typically 180-200 °C) to facilitate the formation of the hydrazone intermediate and its subsequent decomposition to the alkane. The reaction progress is monitored by thin-layer chromatography or gas chromatography.
- **Workup and Purification:** Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The product is then extracted with a low-boiling point organic solvent such as ether or pentane. The combined organic layers are washed with water and brine, dried over an anhydrous salt (e.g., MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>), and the solvent is removed under reduced pressure. The resulting crude **Bicyclo[3.3.2]decane** can be further purified by distillation or column chromatography.

## Spectroscopic Data

Detailed spectroscopic data for the parent **Bicyclo[3.3.2]decane** is not extensively published. However, information on its derivatives and precursors provides insight into its expected spectral characteristics.

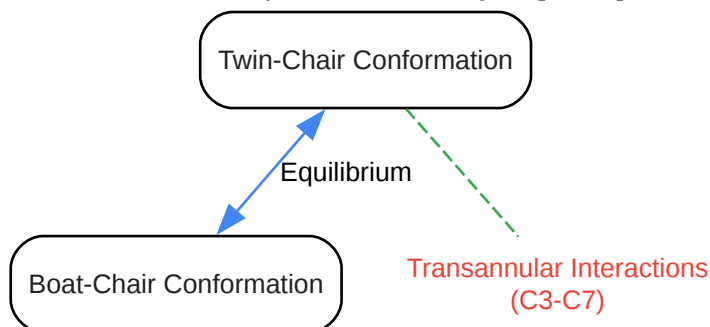
Spectroscopic Data	Observations and Notes
$^1\text{H}$ NMR	The proton NMR spectrum of the bicyclo[3.3.2]decane skeleton is expected to show complex multiplets in the aliphatic region (typically $\delta$ 1.0-2.5 ppm) due to the conformational flexibility and the numerous non-equivalent protons.
$^{13}\text{C}$ NMR	The carbon NMR spectrum would provide distinct signals for the different carbon environments within the bicyclic framework. Studies on benzo derivatives have been used to investigate transannular interactions.
Infrared (IR) Spectroscopy	The IR spectrum is expected to be dominated by C-H stretching and bending vibrations. Studies on derivatives have noted abnormal $\delta(\text{CH})$ and $\nu(\text{CH})$ absorptions, which are attributed to transannular methylene interactions in the twin-chair conformation.
Mass Spectrometry (MS)	The mass spectrum of the related Bicyclo[3.3.2]decan-9-one shows a molecular ion peak ( $\text{M}^+$ ) at $m/z$ 152. The mass spectrum of Bicyclo[3.3.2]decane would show a molecular ion peak at $m/z$ 138.

## Conformational Analysis

A key feature of the **Bicyclo[3.3.2]decane** system is its conformational flexibility. It primarily exists in an equilibrium between two major conformations: the twin-chair and the boat-chair forms. The energy difference between these conformers is small, allowing for rapid interconversion at room temperature.

The following diagram illustrates the equilibrium between the major conformers of the **Bicyclo[3.3.2]decane** ring system.

## Conformational Equilibrium of Bicyclo[3.3.2]decane



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Caption: Equilibrium between the twin-chair and boat-chair conformations of **Bicyclo[3.3.2]decane**.

The twin-chair conformation is characterized by transannular interactions between the C-3 and C-7 methylene groups. These interactions can be observed through spectroscopic methods. The boat-chair conformation, on the other hand, alleviates some of this steric strain. The equilibrium between these forms can be influenced by substituents on the ring system.

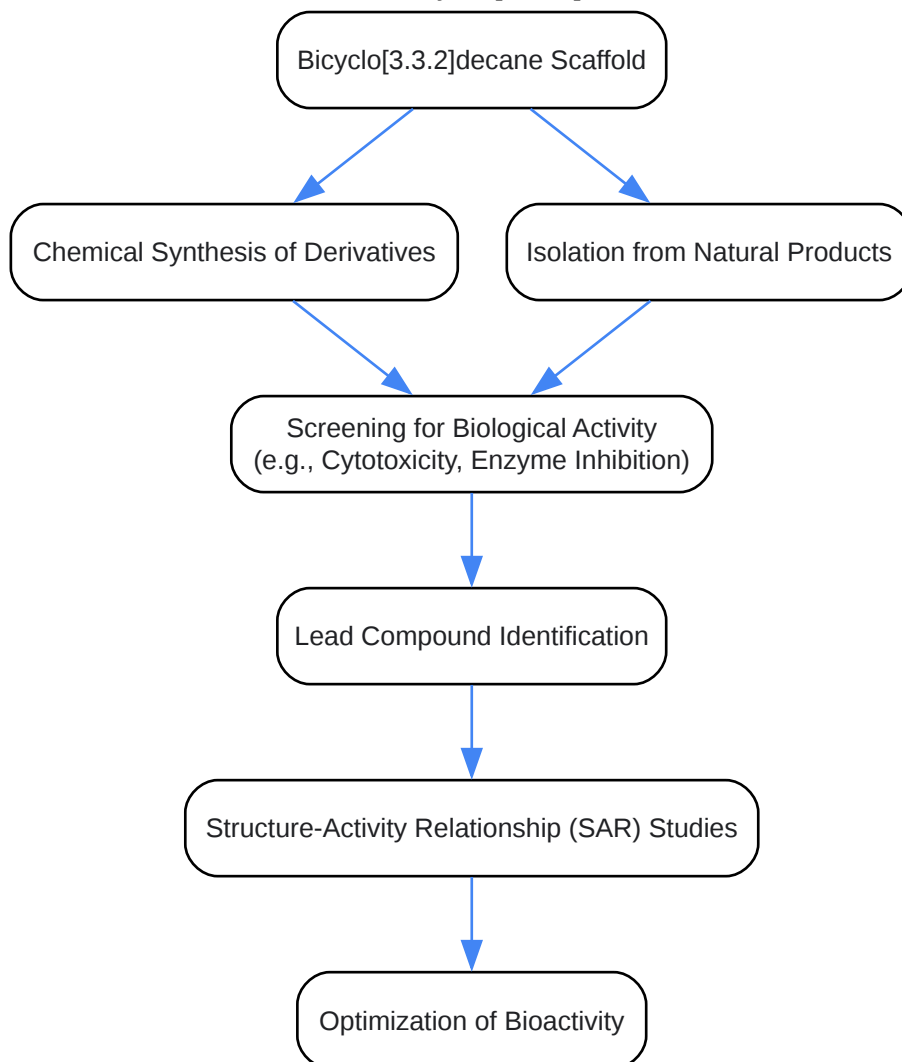
## Biological Activity of Derivatives

While **Bicyclo[3.3.2]decane** itself is a simple hydrocarbon with no reported significant biological activity, its rigid and structurally unique framework makes it an interesting scaffold for the design of bioactive molecules.

- **Cytotoxicity:** A novel benzophenone derivative incorporating a **bicyclo[3.3.2]decane** system has been isolated from *Garcinia xanthochymus* and has shown cytotoxic activity against the SW-480 colon cancer cell line.
- **Other Bioactivities:** Aza-derivatives of bicyclic systems, including those analogous to **bicyclo[3.3.2]decane**, have been investigated for a range of biological activities.

The following workflow illustrates the general process of identifying and characterizing bioactive derivatives of **Bicyclo[3.3.2]decane**.

## Workflow for Bioactive Bicyclo[3.3.2]decane Derivatives



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